molecular formula C18H37Si B103800 Octadecylsilane CAS No. 18623-11-5

Octadecylsilane

Cat. No. B103800
CAS RN: 18623-11-5
M. Wt: 281.6 g/mol
InChI Key: FUESFIVIIFEDFI-UHFFFAOYSA-N
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Description

Octadecylsilane (ODS) is a hydrophobic stationary phase commonly used in chromatographic applications. It is characterized by its long alkyl chain (C18) which is bonded to a silica surface, providing a non-polar environment that can interact with a variety of drug substances and other organic compounds through hydrophobic interactions. The performance of ODS has been evaluated for a wide variety of drug substances, showing predictable chromatographic behavior based on the pKa and partition coefficient of the compounds. It is particularly valuable for the separation of acidic and neutral drugs, although its efficiency for basic drugs is less optimal due to poor column efficiency .

Synthesis Analysis

ODS can be synthesized and attached to various substrates, such as indium–tin oxide (ITO) surfaces, through a reproducible procedure using octadecyltrimethoxysilane (OTMS) as a monomer. The resulting monolayers are disorganized, resembling a 'brush-type' structure with a maximum surface coverage that can be controlled by the silanization time . Additionally, ODS-modified silicas have been prepared by the sol-gel method, which involves the hydrolysis and co-condensation of tetraethylorthosilicate (TEOS) with octadecyltriethoxysilane (ODS), resulting in hybrid silicas with varying carbon content and morphologies .

Molecular Structure Analysis

The molecular structure of ODS has been studied using Raman spectroscopy, which indicates that the alkyl chains can exhibit different degrees of conformational order depending on the solvent's polarity. Polar solvents have little impact on the conformational order of the ODS bonded phase, while low-polarity solvents can substantially disorder the alkyl chains . The degree of organization in ODS-modified silicas decreases with increasing ODS content, and the nanostructured xerogel can evolve from spherical to lamellar patterns as the amount of ODS increases .

Chemical Reactions Analysis

ODS is used in various chemical reactions and processes, such as the extraction of bile acids and their conjugates from serum samples. The ODS bonded silica particles allow for the adsorption and reproducible recovery of these compounds, demonstrating the utility of ODS in biochemical extraction techniques . Furthermore, the adsorption properties of ODS-modified silicas have been explored for environmental applications, such as the detection of aromatic compounds in water and air .

Physical and Chemical Properties Analysis

The physical and chemical properties of ODS are influenced by factors such as temperature, surface coverage, and preparation procedure. High-density ODS stationary phases exhibit conformational order that increases with surface coverage and undergoes temperature-induced phase changes that adhere to the Clapeyron equation for a simple first-order transition . The properties of different ODS materials have also been examined for the separation of dansylamides, revealing that the capacity factors and solvent strengths are not directly related to the carbon content of the ODS phase .

Scientific Research Applications

1. Analytical Chemistry and Chromatography

Octadecylsilane (ODS) has been widely used in chromatographic applications, particularly in liquid chromatography. It serves as a stationary phase for various chromatographic techniques, including reversed-phase liquid chromatography. This application is crucial for analyzing a wide range of substances, from saponins in faba beans (Amarowicz, Shimoyamada, & Okubo, 1991) to drug substances (Twitchett & Moffat, 1975). The use of ODS in chemically bonded stationary phases for micro-capillary liquid chromatography has also been documented, enabling the separation of aromatic compounds (Tsuda et al., 1978).

2. Surface Modification and Electroanalytical Chemistry

ODS is used for modifying surfaces, such as in the preparation and characterization of monolayers on indium–tin oxide (ITO) surfaces. This application is significant in electroanalytical chemistry, as these monolayers can impact the wettability and electrochemical properties of the surface (Markovich & Mandler, 2001).

3. Raman Spectroscopy

ODS has been studied using Raman spectroscopy for characterizing alkylsilane layers covalently bound to silica surfaces. This technique helps in understanding the molecular assemblies and interactions of octadecylsilane with other compounds (Thompson & Pemberton, 1994).

4. Food and Environmental Analysis

ODS-based methodologies have been developed for analyzing substances in food and environmental samples. For example, it's used in the extraction and analysis of fat-soluble vitamins in beverages (Hu et al., 2010), and in the multi-residue analysis of pesticides in strawberries (Song, Yoo, & Nam, 2019).

5. Nanotechnology and Material Science

ODS is involved in the creation of novel materials, like the octadecylsilane functionalized graphene oxide/silica composite, which is used as a stationary phase in high-performance liquid chromatography (Liang et al., 2012). Its application extends to synthesizing hybrid silicas with different morphologies for various technological applications (Brambilla et al., 2008).

Safety And Hazards

Octadecylsilane may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Octadecylsilane has been used in various applications due to its high surface activity . It is expected to find more applications in the future, especially in the field of chromatography .

properties

InChI

InChI=1S/C18H37Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUESFIVIIFEDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885058
Record name Silane, octadecyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecylsilane

CAS RN

18623-11-5
Record name Octadecylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018623115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, octadecyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, octadecyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecylsilane
Source European Chemicals Agency (ECHA)
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Record name OCTADECYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,200
Citations
R Wang, G Baran, SL Wunder - Langmuir, 2000 - ACS Publications
FTIR, Raman spectroscopy, and thermogravimetric analysis (TGA) were used to compare the structure and thermal properties of polyoctadecylsiloxane (POS) and octadecyl …
Number of citations: 77 pubs.acs.org
WR Thompson, JE Pemberton - Langmuir, 1995 - ACS Publications
Results are presented which demonstrate the use of Raman spectroscopy for the characterization of octadecylsilane, octadecyldimethylsilane, and stearic acid layers on AI2O3 surfaces …
Number of citations: 116 pubs.acs.org
R Brambilla, GP Pires, JHZ dos Santos… - Journal of electron …, 2007 - Elsevier
Silica bearing octadecylsilane groups were synthesized by grafting and the sol–gel method. In the former, commercial silica was chemically modified with octadecyltrimethoxisilane (…
Number of citations: 44 www.sciencedirect.com
R Wang, J Guo, G Baran, SL Wunder - Langmuir, 2000 - ACS Publications
Raman spectroscopy was used to investigate the state of conformational and packing order for octadecyltrichlorosilane (OTS) attached to high surface area fumed silica as a function of …
Number of citations: 41 pubs.acs.org
R Brambilla, GP Pires, JHZ dos Santos… - Journal of colloid and …, 2007 - Elsevier
A series of octadecylsilane-modified silicas was prepared by the sol–gel method through the hydrolysis and cocondensation of tetraethylorthosilicate (TEOS) with …
Number of citations: 33 www.sciencedirect.com
A Hibara, M Nonaka, H Hisamoto, K Uchiyama… - Analytical …, 2002 - ACS Publications
We demonstrated a liquid/liquid and a gas/liquid two-phase crossing flow in glass microchips. A 250-μm-wide microchannel for aqueous-phase flow was fabricated on a top glass plate. …
Number of citations: 175 pubs.acs.org
R Wang, SL Wunder - The Journal of Physical Chemistry B, 2001 - ACS Publications
The thermal stability and dynamic behavior at elevated temperature (120 C) of octadecyltrichlorosilane (OTS) self-assembled monolayers (SAMs) on fumed silicas [Aerosil …
Number of citations: 33 pubs.acs.org
C Badre, T Pauporte, M Turmine, P Dubot… - Physica E: Low …, 2008 - Elsevier
… nanowires were characterized before and after treatment with octadecylsilane (C 18 H 37 SiH 3 )… of the nanowires as well as the low surface energy compound of octadecylsilane (ODS). …
Number of citations: 32 www.sciencedirect.com
I Markovich, D Mandler - Journal of electroanalytical chemistry, 2001 - Elsevier
… Recently, we have investigated the effect of an octadecylsilane monolayer on an ITO … Here, we report on the reproducible formation of octadecylsilane monolayers on ITO and their …
Number of citations: 76 www.sciencedirect.com
JE Pemberton, M Ho, CJ Orendorff… - Journal of Chromatography …, 2001 - Elsevier
… For the polymeric octadecylsilane stationary phase, the polar … order of the octadecylsilane bonded phase relative to air. However… The monomeric octadecylsilane stationary phase is less …
Number of citations: 53 www.sciencedirect.com

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